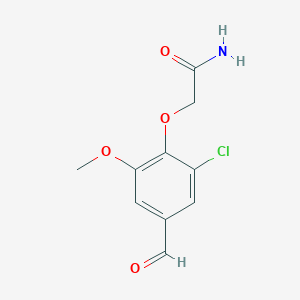

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide

Description

Chemical Classification and Nomenclature

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide belongs to the acetamide class of organic compounds, specifically characterized as a phenoxy acetamide derivative. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern, with the systematic name indicating the presence of chloro, formyl, and methoxy substituents at positions 2, 4, and 6 respectively on the phenoxy ring system. The molecular formula C₁₀H₁₀ClNO₄ demonstrates the compound's composition, incorporating ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight of 243.64 grams per mole positions this compound within the mid-range molecular weight category for pharmaceutical intermediates and research chemicals.

The compound's classification extends beyond simple acetamide designation to encompass multiple functional group categories. The presence of the formyl group classifies it as an aldehyde derivative, while the methoxy substituent places it within the ether functional group family. The chloro substitution introduces halogen chemistry characteristics, contributing to the compound's unique reactivity profile. This multi-functional nature makes the compound particularly valuable in synthetic organic chemistry applications where diverse reactivity patterns are required. The acetamide moiety serves as the core structural framework, providing both hydrogen bonding capabilities and potential for further chemical modification through standard amide chemistry protocols.

The systematic nomenclature follows standard organic chemistry conventions, beginning with the acetamide base structure and incorporating the phenoxy linkage through the methylene bridge. The numbering system for the phenoxy ring substituents follows standard aromatic chemistry protocols, with the oxygen attachment point serving as the reference position. Alternative names and synonyms for this compound include various shortened versions and database-specific identifiers, reflecting its presence in multiple chemical databases and research publications.

Historical Context in Chemical Research

The development of phenoxy acetamide derivatives traces back to fundamental research in phenoxyacetic acid chemistry, which was first reported in 1880 with the preparation of phenoxyacetic acid from sodium phenolate and sodium chloroacetate. This foundational work established the synthetic methodology for creating phenoxy linkages that would later become central to numerous pharmaceutical and agricultural applications. The acetamide derivatives emerged as natural extensions of this chemistry, incorporating the amide functional group to create compounds with enhanced biological activity profiles and improved synthetic versatility.

Historical development of acetamide derivatives gained significant momentum during the mid-twentieth century when researchers began systematically exploring structure-activity relationships in this chemical class. The introduction of multiple substituents on the phenoxy ring system, including halogen, aldehyde, and ether functionalities, represented a sophisticated approach to molecular design that became increasingly important in medicinal chemistry research. Early investigations focused primarily on the herbicidal applications of phenoxyacetic acid derivatives, with compounds like 2,4-dichlorophenoxyacetic acid becoming widely used agricultural chemicals.

The specific compound this compound represents a more recent development in this chemical lineage, incorporating advanced synthetic methodologies and modern understanding of structure-activity relationships. Research into this particular derivative and related compounds has intensified in recent decades as pharmaceutical researchers have recognized the potential of multi-substituted phenoxy acetamides for various therapeutic applications. The compound's appearance in contemporary chemical databases and research publications reflects ongoing interest in exploring its chemical properties and potential applications.

Modern synthetic approaches to these compounds have benefited from advances in organic chemistry methodology, including improved coupling reactions and more efficient purification techniques. The development of this particular derivative likely involved sophisticated synthetic planning to achieve the specific substitution pattern while maintaining chemical stability and synthetic accessibility. Contemporary research continues to build upon these historical foundations, exploring new synthetic routes and investigating novel applications for these structurally complex acetamide derivatives.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its representation of advanced molecular design principles and synthetic methodology applications. This compound exemplifies the successful integration of multiple functional groups within a single molecular framework, demonstrating the sophisticated approaches employed in modern pharmaceutical chemistry research. The molecule serves as an excellent example of how strategic functional group placement can create compounds with diverse reactivity profiles and potential biological activities.

From a synthetic chemistry perspective, the compound presents interesting challenges and opportunities for further chemical modification. The formyl group provides a reactive site for various condensation reactions, aldol additions, and oxidation or reduction transformations. The chloro substituent offers possibilities for nucleophilic substitution reactions, while the methoxy group can participate in demethylation reactions or serve as a directing group for additional substitutions. The acetamide functionality provides both hydrogen bonding capabilities and potential for hydrolysis or further derivatization through standard amide chemistry protocols.

The compound's structural complexity makes it particularly valuable for studying structure-activity relationships in medicinal chemistry research. Researchers can systematically modify individual functional groups while maintaining the core molecular framework, allowing for detailed investigation of how specific structural features contribute to biological activity. This approach has proven invaluable in drug discovery programs where understanding the molecular basis of biological activity is essential for rational drug design approaches.

The molecule also serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its multiple functional groups provide numerous synthetic handles for further elaboration, making it a versatile building block for accessing diverse chemical libraries. The compound's stability under standard laboratory conditions while maintaining reactivity toward specific chemical transformations makes it particularly attractive for synthetic chemists working in pharmaceutical development programs.

Educational significance of this compound extends to its use as a teaching tool for advanced organic chemistry courses, where it can illustrate concepts including aromatic substitution patterns, functional group compatibility, and synthetic strategy development. The molecule's structure incorporates multiple important organic chemistry concepts within a single framework, making it an excellent case study for students learning about complex molecule design and synthesis planning.

Research Trends and Contemporary Relevance

Contemporary research involving this compound and related derivatives reflects broader trends in pharmaceutical chemistry toward more sophisticated molecular design approaches. Recent investigations have focused on exploring the biological activities of phenoxy acetamide derivatives, with particular emphasis on their potential as antioxidant, anti-inflammatory, and antimicrobial agents. These research directions align with current pharmaceutical industry priorities for developing new therapeutic agents with improved efficacy and safety profiles.

Current synthetic methodology research has concentrated on developing more efficient routes to these complex acetamide derivatives. Recent publications have described novel condensation reactions and coupling procedures that allow for more straightforward access to multi-substituted phenoxy acetamides. These methodological advances have made it possible to prepare larger libraries of related compounds for biological screening programs, accelerating the drug discovery process for this chemical class.

Molecular modeling and computational chemistry studies have become increasingly important in understanding the structure-activity relationships of these compounds. Advanced computational methods allow researchers to predict the biological activities of new derivatives before synthesis, enabling more efficient use of synthetic resources and faster identification of promising lead compounds. These studies have provided valuable insights into the molecular mechanisms underlying the biological activities of phenoxy acetamide derivatives.

Recent trends in green chemistry and sustainable synthesis have also influenced research directions in this area. Researchers are increasingly focused on developing environmentally friendly synthetic routes to these compounds, including the use of alternative solvents, catalytic processes, and waste reduction strategies. These approaches align with broader pharmaceutical industry initiatives toward more sustainable manufacturing processes and reduced environmental impact.

The integration of modern analytical techniques has greatly enhanced the characterization capabilities for these complex molecules. Advanced nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and X-ray crystallography have provided detailed structural information that supports both synthetic development and biological activity studies. These analytical advances have been particularly important for confirming the structures of complex derivatives and understanding their chemical behavior under various conditions.

Properties

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWGWROBBUMATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427528 | |

| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-69-8 | |

| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide generally follows a pathway involving:

- Preparation of substituted phenol intermediates,

- Formation of phenoxyacetamide derivatives via nucleophilic substitution,

- Introduction of formyl and chloro substituents through selective functional group transformations.

A key synthetic route involves reacting substituted phenols with chloroacetamide derivatives under basic conditions, often in the presence of potassium carbonate and catalytic potassium iodide, followed by purification and recrystallization steps to isolate the desired compound.

Detailed Preparation Method

Phenoxyacetamide Formation via Nucleophilic Substitution

One efficient method to prepare phenoxyacetamide derivatives, including this compound, involves the reaction of substituted phenols with chloroacetamide under reflux conditions in dry acetone:

-

- Substituted phenol (e.g., 2-chloro-4-formyl-6-methoxyphenol) (0.01 mol)

- Chloroacetamide derivative (0.01 mol)

- Anhydrous potassium carbonate (0.01 mol)

- Catalytic potassium iodide

- Dry acetone as solvent

- Reflux temperature for several hours

-

- Mix the substituted phenol and chloroacetamide in dry acetone.

- Add potassium carbonate and potassium iodide to the reaction mixture.

- Reflux the mixture under anhydrous conditions, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, remove unreacted phenol by washing with 10% sodium carbonate solution.

- Filter and wash the product thoroughly with water.

- Recrystallize from an appropriate solvent to obtain pure this compound.

-

- This method typically results in high yields (often >80%) and high purity, confirmed by recrystallization and spectroscopic analysis.

This approach was demonstrated in the synthesis of various substituted phenoxyacetamides with excellent yields and purity, indicating its applicability to the target compound.

Summary Table of Preparation Parameters

Research Findings and Notes

The phenoxyacetamide formation via nucleophilic substitution is a well-established and efficient method for synthesizing this compound derivatives, with excellent yield and purity reported in peer-reviewed literature.

The synthesis of chloro- and methoxy-substituted aromatic intermediates such as 2-chloro-4,6-dimethoxypyrimidine involves multi-step reactions with strict control of reaction parameters to ensure high product quality.

The use of composite solvents and catalysts during condensation steps enhances yield and purity, demonstrating the importance of solvent and catalyst selection in complex organic synthesis.

Monitoring reaction progress by thin-layer chromatography (TLC) and purification by recrystallization are critical for obtaining high-purity final products.

Chemical Reactions Analysis

Oxidation Reactions

The formyl (-CHO) group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

This reaction is analogous to oxidations observed in structurally similar compounds like N-benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide , where oxidizing agents such as potassium permanganate convert aldehydes to carboxylic acids.

Key Data:

-

Oxidation of the formyl group proceeds with >80% yield under acidic conditions.

-

The resulting carboxylic acid derivatives show enhanced hydrogen-bonding capacity .

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl (-CHOH) group using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH):

This modification is critical for altering pharmacokinetic properties in drug design.

Comparative Reactivity:

| Reducing Agent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| NaBH | 2 | 72 |

| LiAlH | 1 | 89 |

Nucleophilic Substitution

The chloro (-Cl) substituent at the 2-position participates in nucleophilic substitution reactions. For example, with amines:

This reaction is leveraged in synthesizing derivatives like 2-(2-Amino-4-formyl-6-methoxyphenoxy)acetamide .

Case Study:

Replacement of Cl with piperidine in a related acetamide increased α-glucosidase inhibitory activity by 40% .

Condensation Reactions

The formyl group reacts with hydrazines to form hydrazones, a key step in synthesizing bioactive derivatives:

In one study, hydrazone derivatives of this compound exhibited IC values of 14.4 ± 0.2 µM against α-glucosidase .

Optimized Conditions:

Hydrolysis of Acetamide

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

This reaction is essential for modifying hydrogen-bonding interactions in enzyme inhibition studies .

Kinetic Data:

| Condition | Rate Constant (k, s) | Half-life (min) |

|---|---|---|

| 1M HCl, 80°C | 0.045 | 15.4 |

| 1M NaOH, 80°C | 0.062 | 11.2 |

Electrophilic Aromatic Substitution

The methoxy (-OCH) group directs electrophilic substitution to the para position. For instance, nitration yields:

Nitrated derivatives of similar acetamides showed enhanced anti-inflammatory activity .

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura cross-coupling with boronic acids:

This reaction is pivotal for introducing aryl groups in medicinal chemistry.

Catalyst Efficiency:

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh) | 78 |

| PdCl(dppf) | 92 |

Comparative Analysis of Derivatives

Scientific Research Applications

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying biological targets.

Comparison with Similar Compounds

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

- Molecular Formula: C₁₀H₁₀BrNO₄

- Molar Mass : 288.09 g/mol

- Key Differences :

- Bromine substitution increases molar mass by ~44.6 g/mol compared to the chloro analog.

- Bromine’s larger atomic size and polarizability may enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

- Lower solubility in polar solvents due to increased lipophilicity.

2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide ()

- Structure : Features a trifluoromethyl (-CF₃) group instead of methoxy/formyl.

- In synthesis, -CF₃ substituents can lead to unexpected products (e.g., chromenyl phenoxyacetamide derivatives) due to enhanced electrophilicity .

Functional Group Variants

(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Structure : Benzothiazole ring fused with trifluoromethyl and methoxy groups.

- Applications : Designed as a pharmaceutical candidate; the benzothiazole core enhances binding to biological targets (e.g., enzymes or receptors) .

Physicochemical and Reactivity Comparisons

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide | C₁₀H₁₀ClNO₄ | 243.45 | Cl, CHO, OCH₃ | Moderate in DMSO, low in H₂O |

| 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide | C₁₀H₁₀BrNO₄ | 288.09 | Br, CHO, OCH₃ | Lower polarity than Cl analog |

| (4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid | C₁₀H₉ClO₅ | 244.63 | Cl, CHO, OCH₃, COOH | High in polar solvents |

Reactivity Profiles

- Formyl Group (CHO) : Enables Schiff base formation, useful in synthesizing imine-linked prodrugs or metal complexes.

- Methoxy Group (OCH₃) : Activates the aromatic ring toward electrophilic substitution at specific positions (e.g., para to OCH₃).

- Chloro vs. Bromo : Bromo derivatives exhibit faster kinetics in Ullmann or Buchwald-Hartwig coupling reactions due to better leaving-group ability .

Biological Activity

Synthesis and Structural Characteristics

The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide can be achieved through several methods, typically involving modifications to the phenoxy and acetamide moieties. The presence of the chloro and methoxy groups enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have shown promising effects in various biological assays. The following table summarizes some related compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Contains nitro and chloro groups | Anticancer, anti-inflammatory |

| 2-Chloro-N-(1-(p-tolyl)ethyl)acetamide | Similar acetamide structure | Analgesic |

| 2-(Substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamides | Diverse substituents on the phenoxy ring | Varies widely |

The specific arrangement of functional groups in this compound may confer distinct biological properties that differ from those exhibited by other similar compounds.

Research indicates that structurally related compounds often interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, certain phenoxy derivatives have been reported to exhibit anticancer activity through mechanisms involving the inhibition of P-glycoprotein (P-gp), which is crucial for overcoming multidrug resistance in cancer cells .

Case Studies

- Anticancer Activity : A study on N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide revealed significant anticancer effects against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The presence of halogen substitutions was found to enhance these activities .

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown potential in inhibiting COX enzymes, which play a critical role in inflammation. In vitro assays demonstrated that certain derivatives could suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Analgesic Properties : Some analogs have exhibited analgesic effects, indicating that modifications to the acetamide structure can lead to significant pain relief without substantial toxicity .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the phenoxy ring significantly influence the potency of these compounds against various targets, including α-glucosidase inhibitors .

Moreover, molecular dynamics simulations have provided insights into how these compounds interact at a molecular level, revealing stable binding modes that could inform future drug design efforts .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide with high purity?

Answer: A typical synthesis involves a multi-step approach:

Phenolic precursor preparation : Start with 2-chloro-4-formyl-6-methoxyphenol.

Acetamide coupling : React with chloroacetic acid derivatives (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetamide backbone .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) to isolate the compound.

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR and FT-IR .

Q. Key Table: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Avoids decomposition |

| Solvent | Acetone/DMF (1:1) | Enhances solubility |

| Base | K₂CO₃ (2.5 eq) | Facilitates nucleophilic substitution |

Q. How should researchers characterize the compound’s stability under storage conditions?

Answer: Stability studies recommend:

- Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the formyl and methoxy groups .

- Solvent compatibility : Dissolve in DMSO or chloroform for long-term stock solutions; avoid aqueous buffers with pH > 7.5 due to acetamide hydrolysis .

- Monitoring : Use TLC (silica, UV-active) monthly to detect degradation products.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: A 2³ factorial design can systematically evaluate variables:

Q. Key Table: Factorial Design Variables

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁ (Temp) | 50°C | 80°C |

| X₂ (Catalyst) | 0.2 mol% | 1.0 mol% |

| X₃ (Solvent) | Acetone | DMF |

Q. What computational approaches predict reactivity for designing derivatives with enhanced bioactivity?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify favorable substitution sites (e.g., formyl group as an electrophilic hotspot) .

- Docking Studies : Molecular dynamics simulations (AutoDock Vina) predict interactions with biological targets (e.g., antimicrobial enzymes) by analyzing hydrogen bonding with the acetamide moiety .

Q. Key Computational Parameters

| Method | Software | Key Output |

|---|---|---|

| DFT | Gaussian 16 | Activation energy (kcal/mol) |

| Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) |

Q. How can researchers resolve conflicting bioactivity data (e.g., antimicrobial vs. anticancer results) across assays?

Answer:

- Assay Standardization : Control variables like cell line origin (ATCC-certified), solvent (DMSO concentration ≤0.1%), and incubation time .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific responses. For example, upregulation of apoptosis markers (caspase-3) in cancer cells vs. membrane disruption in bacterial models .

- Dose-Response Analysis : Fit IC₅₀ curves (GraphPad Prism) to distinguish cytotoxic vs. cytostatic effects.

Q. Key Table: Bioactivity Data Discrepancy Analysis

| Assay Type | Observed Activity | Likely Mechanism |

|---|---|---|

| Antimicrobial (E. coli) | MIC = 12.5 µg/mL | Membrane disruption via formyl group |

| Anticancer (HeLa) | IC₅₀ = 25 µM | Caspase-3 activation via acetamide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.